For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Bromo-4-decylbenzene: Chemical Structure, Properties, and Experimental Protocols
This technical guide provides a comprehensive overview of 1-Bromo-4-decylbenzene, a key intermediate in organic synthesis. The document details its chemical structure, physicochemical properties, and provides illustrative experimental protocols for its synthesis and characterization.
Chemical Structure and Identification
1-Bromo-4-decylbenzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a decyl group at the para position.
| Identifier | Value |
| IUPAC Name | 1-bromo-4-decylbenzene[1] |
| CAS Number | 106418-67-1[1][2] |
| Molecular Formula | C₁₆H₂₅Br[1] |
| SMILES | CCCCCCCCCCC1=CC=C(C=C1)Br[1] |
| InChI Key | SWTGVSCSSDYINB-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of 1-Bromo-4-decylbenzene are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 297.27 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 346.0 ± 11.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Refractive Index | 1.507 | [3] |
| Flash Point | 205.7 ± 9.9 °C | [3] |
| LogP | 8.23 | [3] |
Synthesis of 1-Bromo-4-decylbenzene
A common synthetic route to 1-Bromo-4-decylbenzene involves the Friedel-Crafts acylation of bromobenzene followed by a Clemmensen or Wolff-Kishner reduction.
Synthesis pathway of 1-Bromo-4-decylbenzene.
Experimental Protocol: Synthesis
This protocol is an illustrative example based on standard organic synthesis methodologies.
Materials:
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Bromobenzene
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Decanoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM)
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Hydrochloric acid (HCl)
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Zinc amalgam (Zn(Hg)) or Hydrazine hydrate and Potassium hydroxide
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Sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Hexane
Procedure:
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Friedel-Crafts Acylation:
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To a stirred solution of bromobenzene in dichloromethane at 0 °C under an inert atmosphere, add anhydrous aluminum chloride portion-wise.
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Slowly add decanoyl chloride dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into a beaker of ice and concentrated HCl.
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Separate the organic layer, wash with water and sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-(4-bromophenyl)decan-1-one.
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-
Clemmensen Reduction:
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Add the crude ketone to a flask containing amalgamated zinc and concentrated hydrochloric acid.
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Reflux the mixture for 24-48 hours.
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After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).
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Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
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Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure 1-Bromo-4-decylbenzene.
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Spectroscopic Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
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Sample Preparation: Dissolve approximately 10-20 mg of 1-Bromo-4-decylbenzene in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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¹H NMR Data Acquisition:
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Pulse Sequence: Standard single-pulse experiment.
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Spectral Width: 0-15 ppm.
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Acquisition Time: ~3-4 seconds.
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Relaxation Delay: 1-5 seconds.
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-
¹³C NMR Data Acquisition:
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Pulse Sequence: Proton-decoupled pulse sequence.
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Spectral Width: 0-220 ppm.
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.35 | d | 2H | Ar-H ortho to Br |
| Aromatic | ~7.05 | d | 2H | Ar-H ortho to decyl |
| Benzylic | ~2.55 | t | 2H | -CH₂-Ar |
| Alkyl Chain | ~1.55 | m | 2H | -CH₂-CH₂-Ar |
| Alkyl Chain | ~1.25 | m | 14H | -(CH₂)₇- |
| Terminal Methyl | ~0.85 | t | 3H | -CH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic | ~141 | C-decyl |
| Aromatic | ~131 | CH ortho to Br |
| Aromatic | ~130 | CH ortho to decyl |
| Aromatic | ~120 | C-Br |
| Alkyl Chain | ~35 | -CH₂-Ar |
| Alkyl Chain | ~32 | -CH₂-CH₂-Ar |
| Alkyl Chain | ~29-30 | -(CH₂)₇- |
| Terminal Methyl | ~22 | -CH₂-CH₃ |
| Terminal Methyl | ~14 | -CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Experimental Protocol:
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Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation: Place a small drop of neat liquid 1-Bromo-4-decylbenzene directly onto the ATR crystal.
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Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3020 | Medium | Aromatic C-H stretch |
| ~2955, 2925, 2855 | Strong | Aliphatic C-H stretch |
| ~1590, 1485 | Medium-Strong | Aromatic C=C stretch |
| ~1070 | Strong | C-Br stretch |
| ~810 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Experimental Protocol:
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Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
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Sample Preparation: Prepare a dilute solution of 1-Bromo-4-decylbenzene in a volatile organic solvent such as dichloromethane or hexane.
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GC-MS Conditions:
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Injector Temperature: 250 °C
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Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
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Carrier Gas: Helium.
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Ionization Energy: 70 eV.
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| m/z | Relative Intensity (%) | Assignment |
| 296/298 | ~40/40 | [M]⁺, Molecular ion (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 155/157 | ~100/100 | [C₆H₄Br]⁺, Loss of decyl radical |
| 91 | ~30 | [C₇H₇]⁺, Tropylium ion |
Safety and Handling
1-Bromo-4-decylbenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Avoid contact with skin and eyes. Do not inhale vapors.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications
1-Bromo-4-decylbenzene is a versatile intermediate in organic synthesis. Its primary application is as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 4-decylphenyl moiety into more complex molecules.[2][4] This is particularly useful in the synthesis of:
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Liquid Crystals: The long alkyl chain influences the mesomorphic properties of the final compounds.[2]
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Organic Semiconductors and Specialty Polymers: The decyl group can enhance solubility and affect the self-assembly properties of the resulting materials.[2]
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Pharmaceutical Research: It can be used as a synthon in the development of new drug candidates.[2]
